3-{[3-(Ethoxycarbonyl)phenyl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid
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Overview
Description
3-{[3-(Ethoxycarbonyl)phenyl]carbamoyl}bicyclo[221]heptane-2-carboxylic acid is a complex organic compound with the molecular formula C18H21NO5 It is characterized by a bicyclo[221]heptane core structure, which is a common motif in many natural products and synthetic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[3-(Ethoxycarbonyl)phenyl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the bicyclo[2.2.1]heptane core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the ethoxycarbonyl group: This step often involves esterification reactions using ethyl chloroformate or similar reagents.
Attachment of the phenylcarbamoyl group: This can be accomplished through a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boron reagents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of cost-effective reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
3-{[3-(Ethoxycarbonyl)phenyl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ethoxycarbonyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of esters or ethers.
Scientific Research Applications
3-{[3-(Ethoxycarbonyl)phenyl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe or inhibitor.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 3-{[3-(Ethoxycarbonyl)phenyl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through various pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-{[4-(Ethoxycarbonyl)phenyl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid
- 3-Carbamoylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Uniqueness
3-{[3-(Ethoxycarbonyl)phenyl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid is unique due to its specific substitution pattern and the presence of both ethoxycarbonyl and phenylcarbamoyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
3-[(3-ethoxycarbonylphenyl)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO5/c1-2-24-18(23)12-4-3-5-13(9-12)19-16(20)14-10-6-7-11(8-10)15(14)17(21)22/h3-5,9-11,14-15H,2,6-8H2,1H3,(H,19,20)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSNGWOAXKWOINS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)C2C3CCC(C3)C2C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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